Serum thymic factor

Description

Historical Discovery and Initial Characterization in Thymic Biology

The history of understanding the thymus's role in immunity dates back centuries, with early observations recognizing its presence and structure. However, its critical function as a central immunological organ was definitively established through experiments in the mid-20th century, particularly those involving neonatal thymectomy in mice, which led to severe immunodeficiency immunopaedia.org.za. This work suggested the thymus produced factors essential for immune development.

Serum thymic factor was first described by Jean-François Bach and colleagues in 1977 wikipedia.orgfu-berlin.de. Their research focused on identifying and characterizing a circulating factor produced by the thymus that could induce T-cell markers on bone marrow cells and restore immune function in thymectomized mice immunopaedia.org.zasemanticscholar.org. This factor was initially termed "Facteur Thymique Sérique" (FTS), which translates to this compound wikipedia.orgnih.govnih.gov.

Initial characterization revealed FTS to be a peptide. Further biochemical studies determined its amino acid sequence as a nonapeptide wikipedia.orgsemanticscholar.org. A crucial finding was that the biological activity of this peptide is dependent on the presence of zinc, leading to the designation "thymulin" for the biologically active, zinc-bound form (FTS-Zn) nih.govnih.govconicet.gov.arresearchgate.net. Nuclear magnetic resonance studies have helped demonstrate the specific molecular conformation of the active metallopeptide nih.govconicet.gov.ar.

Early research findings highlighted thymulin's ability to influence T-cell differentiation and enhance the actions of T and NK cells wikipedia.org. Studies using immunofluorescence techniques confirmed the presence of FTS within thymic epithelial cells, supporting its thymic origin semanticscholar.org. Immunoneutralization experiments, where circulating thymulin was eliminated using antibodies, further demonstrated its physiological role in immune and neuroendocrine maturation in animal models nih.govnih.govscispace.com.

Nomenclature and Synonyms in Scientific Literature

Over time, the chemical compound initially identified as Facteur Thymique Sérique (FTS) has been referred to by several names in scientific literature. The most widely accepted and commonly used name is Thymulin, particularly when referring to the biologically active, zinc-bound form wikipedia.orgnih.govnih.gov.

Synonyms and related terms encountered in academic research include:

Facteur Thymique Sérique (FTS) wikipedia.orgnih.govnih.gov

Thymic Factor wikipedia.orgbiosynth.comcanlabintl.combiomol.com

this compound (STF) biosynth.comnih.gov

Nonathymulin canlabintl.comnih.govaminovitality.combldpharm.com

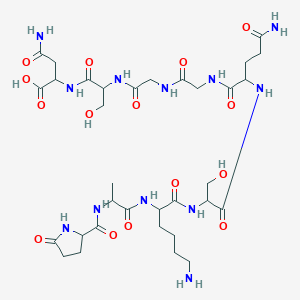

The peptide sequence of thymulin is H-Pyr-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn-OH wikipedia.orgcanlabintl.comaminovitality.compeptides.guide. The molecular formula of the nonapeptide component is C33H54N12O15, with a molecular weight of approximately 858.9 g/mol canlabintl.comaminovitality.comlabsolu.cafull.am. The biological activity is conferred by its association with a zinc ion nih.govnih.govconicet.gov.arresearchgate.net.

Below is a table summarizing the nomenclature and key chemical properties:

| Property | Value | Source |

| Primary Name | Thymulin | wikipedia.orgnih.govnih.gov |

| Synonyms | Facteur Thymique Serique (FTS), Thymic Factor, this compound (STF), Nonathymulin | wikipedia.orgbiosynth.comcanlabintl.combiomol.comnih.govaminovitality.combldpharm.com |

| Peptide Sequence | Pyr-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn | wikipedia.orgcanlabintl.comaminovitality.compeptides.guide |

| Molecular Formula | C33H54N12O15 | canlabintl.comaminovitality.comlabsolu.cafull.am |

| Molecular Weight | ~858.9 g/mol | canlabintl.comaminovitality.comlabsolu.cafull.am |

| Essential Cofactor | Zinc (Zn²⁺) | nih.govnih.govconicet.gov.arresearchgate.net |

It is important to note that while "Thymalin" is sometimes listed as a synonym canlabintl.comaminovitality.compeptides.guideerospeptides.com, some sources distinguish it or refer to it as a synthetic iteration canlabintl.com. The term "Nonathymulin" specifically refers to the nonapeptide chain itself nih.govaminovitality.combldpharm.comnih.gov.

Biological Origin and Production within the Thymic Microenvironment

Thymulin is a thymic hormone that is exclusively produced by the epithelial cells of the thymus nih.govnih.govconicet.gov.arresearchgate.netscispace.combenthamscience.combioscientifica.com. These thymic epithelial cells (TECs) are located in both the cortical and medullary regions of the thymus semanticscholar.org. Studies using immunofluorescence and immunoelectron microscopy have localized FTS within these reticular epithelial cells semanticscholar.org.

The production and secretion of thymulin by TECs are not autonomous but are strongly influenced by the neuroendocrine system nih.govnih.govconicet.gov.arresearchgate.netscispace.combenthamscience.com. This highlights the significant interaction between the thymus and the neuroendocrine axis. Various hormones and cytokines have been shown to target the thymic epithelium and stimulate thymulin production bioscientifica.com.

Detailed research findings indicate that the secretion of thymulin is subject to feedback regulation fu-berlin.denih.govconicet.gov.ar. Both in vivo and in vitro studies have provided evidence for this feedback mechanism, where thymic epithelial cells regulate their own secretion of the this compound nih.govconicet.gov.ar.

Several neuroendocrine factors have been identified that influence thymulin production:

Prolactin (PRL): Prolactin stimulates the production of thymulin by human and murine thymic epithelial cells both in vivo and in vitro conicet.gov.arresearchgate.net.

Growth Hormone (GH) and Insulin-like Growth Factor-I (IGF-I): GH stimulates thymulin secretion from TEC lines, acting via specific GH receptors conicet.gov.arresearchgate.net. IGF-I also stimulates the hormonal function and proliferation of thymic epithelial cells conicet.gov.arresearchgate.net. Animal studies have shown that GH treatment can restore low serum thymulin levels in aged animals conicet.gov.arresearchgate.net.

Thyroid Hormones: Fluctuations in thyroid hormone levels in vivo can modulate the secretion of thymulin by epithelial cells of the young mouse thymus conicet.gov.arresearchgate.net. Hypothyroid patients have shown depressed levels of thymulin researchgate.net.

Adrenocorticotropic Hormone (ACTH): Physiologically elevated ACTH levels correlate positively with thymulin plasma levels wikipedia.orgtaylorandfrancis.com.

The influence of the neuroendocrine system on thymic function and thymulin production is particularly important during perinatal life, as the thymus and neuroendocrine system mutually influence each other's maturation nih.govscispace.com. Immunoneutralization of circulating thymulin in neonatal mice has been shown to induce morphological changes in pituitary endocrine cells and reduce circulating levels of various pituitary hormones, including gonadotropins, TSH, PRL, and GH, further supporting the bidirectional communication between the thymus and the neuroendocrine system nih.govnih.govscispace.com.

While TECs are the primary source, some studies suggest that macrophages and fibroblasts can also produce thymulin when exposed to extracellular stressors like heat or oxidative stress biomol.com.

The biological activity of thymulin is strictly dependent on its binding to zinc nih.govnih.govconicet.gov.arresearchgate.net. The inactive nonapeptide component, FTS, becomes biologically active upon complexing with a zinc ion in an equimolecular ratio nih.govnih.govconicet.gov.ar. This metallopeptide structure is crucial for its function in T-cell differentiation and immune regulation nih.govconicet.gov.ar.

Structure

2D Structure

Properties

IUPAC Name |

4-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54N12O15/c1-15(39-29(55)18-6-8-24(50)40-18)27(53)42-16(4-2-3-9-34)30(56)45-21(14-47)32(58)43-17(5-7-22(35)48)28(54)38-11-25(51)37-12-26(52)41-20(13-46)31(57)44-19(33(59)60)10-23(36)49/h15-21,46-47H,2-14,34H2,1H3,(H2,35,48)(H2,36,49)(H,37,51)(H,38,54)(H,39,55)(H,40,50)(H,41,52)(H,42,53)(H,43,58)(H,44,57)(H,45,56)(H,59,60) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFNDDBLJFPEAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C1CCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54N12O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50867044 | |

| Record name | 5-Oxoprolylalanyllysylserylglutaminylglycylglycylserylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Functional Determinants of Thymulin Activity

Peptide Structure and Essential Components for Biological Function

Thymulin is a nonapeptide with the amino acid sequence

Research involving the synthesis and analysis of various thymulin analogues has provided significant insights into which components of the peptide are essential for its biological function nih.gov. Structure-activity relationship studies have revealed that while the complete nonapeptide is the most potent form, certain modifications can be made without entirely abolishing its activity. A key finding is that the octapeptide moiety, Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn, represents the minimum essential sequence required for the molecule to exert its biological effects nih.gov.

Further detailed analysis has pinpointed the criticality of specific amino acid residues:

N-Terminus: The pyroglutamic acid (

C-Terminus: The asparagine (Asn) residue at the C-terminus is crucial for thymulin's activity. Its removal results in a loss of biological function nih.gov.

Internal Residues: The lysine residue at position 3 is of particular importance. The positive charge at this position is a key determinant of activity. This is evidenced by the fact that substituting lysine with another positively charged amino acid, arginine (Arg), does not lead to a loss of activity. In contrast, replacing lysine with a neutral amino acid like leucine (B10760876) (Leu) renders the peptide inactive nih.gov. Modifications at other internal positions, such as Gly7 and Ser8, have also been explored, with some substitutions resulting in analogues with prolonged in vivo activity nih.gov.

These findings highlight that the biological activity of thymulin is not merely a consequence of its amino acid composition but is highly dependent on the integrity of a core peptide sequence and the presence of specific chemical properties at key positions.

Table 1: Structure-Activity Relationship of Thymulin Analogues

| Analogue | Modification | Biological Activity | Reference |

| :--- | :--- | :--- | :--- |

| [Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn]-OH | Deletion of N-terminal pGlu | Active | nih.gov |

| [Ser-Gln-Gly-Gly-Ser-Asn]-OH | Deletion of pGlu, Ala, and Lys | Inactive | nih.gov |

|

Crucial Role of Zinc Ion in Thymulin's Biological Efficacy

The biological efficacy of thymulin is absolutely dependent on the presence of the metallic ion, zinc wikipedia.orgmedicalantiaging.com. In its peptide-only form, thymulin is biologically inactive medicalantiaging.com. It becomes functionally active upon forming an equimolecular complex with a zinc ion (Zn2+) medicalantiaging.com. This has led to thymulin being classified as a metallopeptide hormone medicalantiaging.com.

The interaction between thymulin and zinc is specific and essential for the hormone to adopt its active three-dimensional conformation nih.govmedicalantiaging.com. This conformational change, induced by the binding of zinc, is critical for its recognition by and interaction with its target receptors on lymphocytes nih.gov. Nuclear magnetic resonance studies have been instrumental in demonstrating the specific tridimensional structure of the zinc-bound metallopeptide nih.govmedicalantiaging.com.

The binding of zinc to the thymulin peptide is a pH-dependent process, with no significant binding observed at a pH below 6.0 nih.gov. At a physiological pH of 7.5, thymulin binds one zinc ion with a high affinity, characterized by an apparent dissociation constant (Kd) of approximately 5 x 10-7 M nih.gov. This strong and specific binding underscores the physiological relevance of this interaction.

The critical role of zinc is further highlighted by studies on zinc deficiency. In both human subjects and animal models, a deficiency in zinc leads to a marked decrease in serum thymulin activity wikipedia.orgmedicalantiaging.comnih.govresearchgate.net. This reduced hormonal activity can be rectified by the supplementation of zinc, both in vivo and in vitro, which restores the biological function of thymulin wikipedia.orgmedicalantiaging.comnih.govresearchgate.net. Consequently, the measurement of serum thymulin activity has been proposed as a sensitive indicator of zinc nutritional status nih.govmedicalantiaging.com.

Table 2: Key Findings on the Role of Zinc in Thymulin Activity

| Finding | Description | Reference(s) |

|---|---|---|

| Zinc Dependency | Thymulin is biologically inactive without zinc and requires it in a 1:1 molar ratio to become active. | medicalantiaging.comtaylorandfrancis.com |

| Conformational Change | Zinc binding induces a specific three-dimensional structure necessary for receptor interaction. | nih.govmedicalantiaging.com |

| Binding Affinity | The apparent dissociation constant (Kd) for zinc binding at pH 7.5 is approximately 5 x 10-7 M. | nih.gov |

| pH Dependence | Zinc binding to thymulin is pH-dependent, with no binding occurring at pH below 6.0. | nih.gov |

| Effect of Zinc Deficiency | Zinc deficiency leads to decreased serum thymulin activity. | wikipedia.orgmedicalantiaging.comnih.govresearchgate.net |

| Restoration of Activity | Zinc supplementation can restore the biological activity of thymulin in deficient states. | wikipedia.orgmedicalantiaging.comnih.govresearchgate.net |

Biosynthesis, Secretion, and Endogenous Regulation of Thymulin

Cellular Mechanisms of Thymulin Production by Thymic Epithelial Cells

Thymulin is exclusively synthesized and secreted by thymic epithelial cells (TECs), which form the structural and functional framework of the thymus. nih.govnih.govoup.com These cells create a specialized microenvironment essential for the development and maturation of T lymphocytes. The production of thymulin is an active process requiring de novo protein synthesis. oup.com

The biological activity of thymulin is critically dependent on its binding to a zinc ion in an equimolar ratio. nih.govtransformyou.com This zinc-bound form, known as active thymulin, is the biologically functional molecule. nih.govthieme-connect.com A deficiency in zinc can lead to the circulation of biologically inactive thymulin, even if the thymic epithelial cells continue to produce the peptide component. thieme-connect.comnih.gov

Neuroendocrine Influences on Thymulin Synthesis and Secretion

The synthesis and secretion of thymulin are not autonomous processes within the thymus but are significantly influenced by the neuroendocrine system. nih.govnih.govnih.gov A bidirectional communication exists between the thymus and the neuroendocrine system, forming a complex regulatory network. nih.govoup.comnih.gov This interaction involves hormones from the hypothalamic-pituitary axis, which can directly or indirectly modulate the function of thymic epithelial cells. nih.govconicet.gov.ar

The hypothalamic-pituitary axis plays a pivotal role in regulating thymulin production. While direct evidence for hypothalamic factors acting on TECs is limited, studies have suggested their involvement. For instance, hypothalamic extracts from young mice have been shown to stimulate thymulin release from TEC cultures. nih.govconicet.gov.ar

The pituitary gland, under the control of the hypothalamus, releases several hormones that have been demonstrated to influence thymulin secretion. This indicates that the central nervous system can exert control over thymic endocrine function, thereby integrating the immune and neuroendocrine systems. nih.govoup.comnih.gov For example, there are bidirectional interactions where physiologically elevated levels of Adrenocorticotropic Hormone (ACTH) positively correlate with thymulin plasma levels, and vice versa. wikipedia.org

Several pituitary hormones have been identified as key regulators of thymulin synthesis and secretion. nih.govnih.govoup.com

Growth Hormone (GH): GH has a stimulatory effect on thymulin production. nih.govnih.gov In vitro studies have shown that human GH can directly stimulate thymulin release from TEC lines, which possess specific receptors for GH. nih.govnih.gov Treatment with GH has been found to restore low thymulin levels in aged animals and in individuals with GH deficiency. nih.govnih.govkarger.com The effects of GH on thymulin production may be mediated by insulin-like growth factor-1 (IGF-1). nih.govnih.gov

Prolactin (PRL): Prolactin also plays a significant role in upregulating thymulin synthesis and secretion. nih.govoup.com Thymic epithelial cells have been found to possess PRL receptors. nih.govconicet.gov.ar In vivo and in vitro studies have demonstrated that PRL can stimulate thymulin production in both human and murine TECs. nih.govoup.com Administration of PRL to aged mice has been shown to increase their reduced circulating levels of thymulin. nih.govconicet.gov.ar Conversely, a decrease in PRL levels can lead to a reduction in thymulin secretion. nih.gov

Adrenocorticotropic Hormone (ACTH): ACTH appears to be a physiological enhancer of thymulin release. nih.govtaylorandfrancis.com In vivo studies have shown that conditions leading to increased ACTH levels, such as adrenalectomy, are associated with a rise in plasma thymulin concentrations. nih.gov In vitro experiments have demonstrated that ACTH can directly stimulate the release of thymulin from thymic tissue in a concentration-dependent manner. nih.gov

Interactive Data Table: Hormonal Regulation of Thymulin

| Hormone | Effect on Thymulin Secretion | Mediating Factors/Receptors | Key Findings |

|---|---|---|---|

| Growth Hormone (GH) | Stimulatory | GH receptors on TECs, IGF-1 | Restores low thymulin levels in aging and GH-deficient states. nih.govnih.govkarger.com |

| Prolactin (PRL) | Stimulatory | PRL receptors on TECs | Increases thymulin synthesis and secretion in vivo and in vitro. nih.govnih.govconicet.gov.aroup.com |

| ACTH | Stimulatory | - | Elevated ACTH correlates with increased plasma thymulin. wikipedia.orgnih.gov |

Intrinsic Feedback Control of Thymulin Secretion

The regulation of thymulin secretion also involves an intrinsic feedback mechanism, where the hormone itself can influence its own production. nih.govnih.gov This feedback loop helps to maintain homeostasis of thymulin levels. In vitro studies using human thymic epithelial cells in culture have demonstrated that thymulin can exert a feedback control on its own secretion. nih.govnih.gov This suggests that TECs are not only the source of thymulin but may also be a target for its regulatory actions, contributing to a self-regulating circuit within the thymus.

Age-Related Alterations in Thymulin Production and Circulating Levels

The production and circulating levels of thymulin undergo significant changes with age, a process that is closely linked to the age-related involution of the thymus gland. oup.comnih.govnih.gov Circulating thymulin levels are detectable at birth and gradually increase, reaching their peak in childhood between the ages of 5 and 10 years. nih.gov

Following this peak, there is a progressive decline in thymulin levels, which starts during adolescence and continues into adulthood. oup.comnih.gov By the age of 36, thymulin titers reach their lowest values and remain at this low level into advanced age. nih.gov This decline in thymulin production is a hallmark of immunosenescence and is associated with the structural and functional deterioration of the thymus. The age-related decrease in thymulin is thought to be more a result of the decline in thymus activity rather than a deficiency in zinc, particularly during adolescence. nih.gov However, in senescence, low thymulin levels can be partly attributed to zinc deficiency, and zinc supplementation has been shown to restore some thymic secretory activity in the elderly. nih.govnih.gov

Interactive Data Table: Age-Related Changes in Circulating Thymulin Levels

| Age Group | Circulating Thymulin Levels |

|---|---|

| Newborns | Detectable |

| Children (5-10 years) | Peak levels |

| Adolescence | Gradual decline begins |

| Adults (from 36 years onwards) | Lowest levels, remain steady |

Mechanisms of Action of Serum Thymic Factor at the Cellular and Molecular Level

Receptor-Mediated Signaling Pathways Engaged by Thymulin

The cellular effects of thymulin are initiated by its binding to specific receptors on target cells chemicalbook.in. Studies have indicated the presence of high and low affinity receptors for thymulin in human T-cell lines karger.com. The interaction of thymulin with its receptors plays a crucial role in mediating its diverse biological activities. For instance, the growth hormone-releasing activity of thymulin has been shown to be receptor-mediated scirp.orgsciepub.comresearchgate.net. Furthermore, thymulin exhibits hypophysiotropic activity, stimulating the release of hormones from the pituitary gland, an effect also initiated through receptor binding medchemexpress.comscispace.comnih.gov. While the precise nature and distribution of all thymulin receptors are still areas of active research, their existence is fundamental to understanding how thymulin translates extracellular signals into intracellular responses.

Intracellular Signal Transduction Cascades

Following receptor binding, thymulin triggers a series of intracellular signaling events. These cascades involve various second messengers and enzymatic pathways that propagate the signal within the cell, leading to specific cellular outcomes. Deciphering these intracellular pathways is key to understanding the full spectrum of thymulin's actions scirp.org.

Modulation of Cyclic Nucleotides (e.g., cAMP)

Thymulin has been shown to modulate the levels of intracellular cyclic nucleotides, including cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) nih.govscispace.comnih.govnih.gov. Research indicates that thymulin can upregulate the release of cAMP in a dose- and time-dependent manner nih.gov. This modulation of cAMP levels appears to be a significant component of thymulin's anti-inflammatory effects nih.gov. Studies on thymocyte subpopulations have demonstrated that thymulin is capable of increasing the cAMP/cGMP ratio, particularly in immature thymocytes nih.gov. The involvement of cyclic nucleotides in thymulin signaling is also evident in its neuroendocrine effects, such as the stimulation of ACTH release from pituitary fragments, which is mediated by the accumulation of intracellular cAMP and cGMP scispace.comnih.gov.

Data illustrating the effect of thymulin on cAMP levels:

| Cell Type | Effect on cAMP Levels | Reference |

| Alveolar epithelial cells | Upregulation (dose- and time-dependent) | nih.gov |

| Immature thymocytes | Increase in cAMP/cGMP ratio | nih.gov |

| Pituitary fragments | Accumulation (mediating ACTH release) | scispace.comnih.gov |

Involvement of Calcium and Inositol (B14025) Phosphates

Calcium ions (Ca²⁺) and inositol phosphates are also implicated in the intracellular signaling pathways activated by thymulin scirp.orgkarger.comsciepub.comresearchgate.net. The growth hormone-releasing activity of thymulin, for instance, has been shown to involve calcium scirp.orgsciepub.comresearchgate.net. Experimental evidence suggests that the stimulatory effect of thymulin on GH release can be blocked by calcium chelators, indicating a dependence on intracellular calcium availability karger.com. Furthermore, inhibitors of inositol phosphate (B84403) phosphatases have been observed to potentiate the effect of thymulin on GH release, highlighting the involvement of the inositol phosphate pathway karger.comresearchgate.net. The hydrolysis of phosphatidylinositol 4,5-bisphosphate leads to the formation of inositol (1,4,5) trisphosphate (IP3), which is known to stimulate the release of Ca²⁺ from intracellular stores, a fundamental mechanism in many signaling processes nih.gov.

Regulation of Gene Expression and Transcriptional Machinery

A key aspect of thymulin's mechanism of action involves the regulation of gene expression. By influencing the activity of transcriptional machinery, thymulin can alter the cellular proteome and consequently impact various cellular functions, particularly in the context of immune and inflammatory responses nih.govsciepub.comsciepub.complos.org.

Influence on NF-κB Nuclear Translocation and Activation

Thymulin has a significant impact on the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory and immune responses scirp.orgnih.govsciepub.comsciepub.complos.orgsciepub.comresearchgate.netnih.govresearchgate.net. Studies have consistently shown that thymulin can downregulate the nuclear translocation and activation of various NF-κB subunits, including RelA (p65), p50, and c-Rel scirp.orgnih.govsciepub.complos.orgsciepub.comresearchgate.net. This inhibitory effect on NF-κB is considered a major mechanism underlying thymulin's anti-inflammatory properties nih.govsciepub.complos.orgsciepub.com. The modulation of the NF-κB pathway by thymulin contributes to the downregulation of proinflammatory cytokine release nih.govsciepub.com.

Research findings on thymulin's effect on NF-κB subunits:

| NF-κB Subunit | Effect of Thymulin Treatment | Reference |

| RelA (p65) | Downregulation of nuclear translocation/activation | scirp.orgnih.govsciepub.complos.orgsciepub.comresearchgate.net |

| NF-κB1 (p50) | Downregulation of nuclear translocation/activation | nih.govsciepub.comsciepub.com |

| c-Rel (p75) | Downregulation of nuclear translocation/activation | nih.govsciepub.comsciepub.com |

| NF-κB2 (p52) | Downregulation of nuclear translocation/activation | sciepub.comsciepub.com |

| RelB (p68) | Downregulation of nuclear translocation/activation | sciepub.comsciepub.com |

Modulation of IκB-α/pIκB-α Pathway

The regulation of NF-κB by thymulin is closely linked to its effects on the inhibitor of kappa B alpha (IκB-α) and its phosphorylated form (pIκB-α) sciepub.comsciepub.comsciepub.comresearchgate.netsciepub.com. IκB-α is a cytosolic protein that sequesters NF-κB, preventing its translocation to the nucleus nih.gov. Phosphorylation of IκB-α by IκB kinases (IKKs) leads to its ubiquitination and degradation, allowing NF-κB to translocate to the nucleus and activate gene expression nih.gov. Thymulin has been shown to modulate the IκB-α/pIκB-α pathway, specifically by downregulating the phosphorylation of IκB-α scirp.orgsciepub.comsciepub.comsciepub.comsciepub.com. This action stabilizes IκB-α, promoting its cytosolic accumulation and thereby inhibiting the nuclear translocation and activation of NF-κB scirp.orgsciepub.com.

Table summarizing thymulin's effect on the IκB-α pathway:

| Protein | Effect of Thymulin Treatment | Consequence | Reference |

| IκB-α | Upregulation of cytosolic accumulation | Inhibits NF-κB nuclear translocation | scirp.org |

| pIκB-α | Downregulation of phosphorylation | Prevents IκB-α degradation, inhibits NF-κB activation | scirp.orgsciepub.comsciepub.comsciepub.comsciepub.com |

These intricate cellular and molecular mechanisms underscore the multifaceted role of serum thymic factor in modulating immune responses and interacting with other physiological systems.

Immunological Functions and Modulatory Roles of Thymulin

Regulation of T-Lymphocyte Development and Differentiation

The thymus is the primary lymphoid organ responsible for the development and maturation of T lymphocytes from bone marrow-derived progenitors. nih.govnih.govleeds.ac.uk Thymulin, along with other thymic hormones like thymosin and thymopoietin (B12651440), plays a crucial role in this process. leeds.ac.ukfrontiersin.org Thymic hormones have two main actions: the phenotypic maturation of progenitor cells from the bone marrow and the modulation of mature T cell function. nih.gov Thymulin is particularly well-documented for its ability to induce the expression of several T cell markers and promote T cell functions, acting on both early and late stages of T lymphocyte differentiation. nih.gov

Intrathymic T-Cell Maturation Processes

Intrathymic T-cell maturation is a complex, stepwise differentiation pathway orchestrated by the thymic stroma and supportive immune cells. frontiersin.org This process involves distinct stages characterized by the expression of surface markers like CD4 and CD8, progressing from double-negative (DN) to double-positive (DP) and finally to single-positive (SP) thymocytes. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.org Thymulin is known to induce intra-thymic T cell differentiation. researchgate.netwjahr.comjci.org Thymic epithelial cells (TECs), which produce thymulin, are crucial components of the thymic microenvironment, providing structural support and stimuli for thymocyte proliferation and development. nih.govleeds.ac.ukjst.go.jpfrontiersin.org The interaction between developing thymocytes and stromal cells, including TECs and their soluble products like thymic hormones and cytokines, is essential for receiving appropriate signals for survival, proliferation, and differentiation. nih.gov

Extrathymic T-Cell Differentiation and Function

Beyond its role within the thymus, thymulin also influences extrathymic T-cell differentiation. researchgate.netwjahr.comjci.orgconicet.gov.arfu-berlin.de Mature SP T cells egress the thymus and migrate to secondary lymphoid organs where they complete their maturation and exert their functions. frontiersin.org Thymulin is considered highly immunomodulatory outside the thymus and is also part of an extensive neuroendocrine network. frontiersin.org Studies suggest that thymulin can influence T cell functions in the periphery. researchgate.netjci.org

Modulation of T-Cell Subsets and Their Functional Activities

Thymulin is known to enhance several functions of various T cell subsets. researchgate.net It plays a role in the modulation of T-cell subsets and their functional activities. nih.gov

Enhancement of T-Helper Cell Function

Research indicates that thymulin can enhance the function of T-helper cells. taylorandfrancis.com Studies have shown that low doses of thymulin are able to restore helper T cell function in immunodeficient animals. taylorandfrancis.com Thymulin is also reported to enhance the proliferative response of T cells to mitogens and increase the number of cytotoxic T cells. researchgate.net Furthermore, it enhances the production of interferon γ (IFN-γ) and IL-2 by T helper type 1 cells. researchgate.net

Regulation of Suppressor T-Cell Activities

Thymulin is involved in the regulation of suppressor T-cell activities. taylorandfrancis.com Its effect on suppressor T cells is considered remarkable. researchgate.net Higher doses of thymulin have been shown to enhance the function of suppressor T cells. taylorandfrancis.com Thymulin is also reported to normalize the ratio between helper T cells and suppressor cells. researchgate.netbenthamscience.comresearchgate.net Studies in mice have suggested that circulating thymic factor (thymulin) is necessary for the survival of short-lived suppressor T cells normally involved in regulating antibody production against thymus-independent antigens. oup.com

Influence on Natural Killer (NK) Cell Activity

Thymulin is believed to be involved in the enhancement of Natural Killer (NK) cell actions. wikipedia.orgpeptides.guide It can enhance the cytotoxic activity of NK cells. revolutionhealth.org Previous work has demonstrated that in vitro thymulin treatments have the ability to enhance NK cell cytotoxicity. nih.govnih.gov Studies in avian models suggest that the ability of in vitro thymulin treatments to enhance NK activity may be due to direct effects on NK cells, as this enhancement continued after CD4 or CD3 cell depletion but not after CD8 or CD8 and CD4 cell depletion, and avian NK cells express CD8 alpha but not CD3 or CD4. capes.gov.br In vivo thymulin treatments have also been shown to enhance avian lung NK cell cytotoxicity in response to a viral infection. nih.gov Furthermore, in vitro studies have shown that thymulin can restore the reduced NK cytotoxicity of spleen cells from old mice. nih.gov

Modulation of Cytokine Production and Release

Thymulin has demonstrated the capacity to modulate the production and release of various cytokines, which are crucial signaling proteins in the immune response. sinobiological.comfrontiersin.orgsemanticscholar.orgunison.mx This modulatory effect is a key aspect of its immunoregulatory function and contributes to its anti-inflammatory properties. qkine.com Studies have shown that thymulin can influence cytokine levels in both in vitro and in vivo settings. qkine.com

Downregulation of Pro-Inflammatory Cytokines

A significant aspect of thymulin's immunomodulatory role is its ability to downregulate the production and release of pro-inflammatory cytokines. qkine.comsemanticscholar.org This action contributes to the resolution of inflammation and the prevention of excessive tissue damage. Research findings indicate that thymulin can suppress the levels of key pro-inflammatory mediators, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). qkine.com

Studies in animal models of inflammation have shown that thymulin administration can prevent the accumulation of these pro-inflammatory cytokines in plasma. For instance, in mice with inflammation induced by lipopolysaccharide (LPS), thymulin prevented the overproduction of IL-1β, IL-6, TNF-α, and IFN-γ. In a rat model of inflammatory pain, thymulin treatment reduced spinal levels of TNF-α and IL-6.

In vitro investigations using peripheral blood mononuclear cells (PBMC) have also provided insights into thymulin's effects on cytokine release. These studies indicate that thymulin can inhibit the release of IL-6 and TNF-α from PBMC, particularly at higher concentrations. frontiersin.orgunison.mx For example, in a study comparing healthy volunteers and patients with systemic lupus erythematosus (SLE), thymulin significantly inhibited IL-6 release in volunteers at all tested dose levels and in SLE patients at the highest dose (1000 ng/ml). TNF-α release was also significantly inhibited at the highest thymulin concentration in both groups. frontiersin.orgunison.mx

The anti-inflammatory effects of thymulin, including the downregulation of pro-inflammatory cytokines, appear to be mediated, at least in part, through the modulation of intracellular signaling pathways such as the NF-κB pathway. qkine.com Thymulin has been shown to downregulate the activation and nuclear translocation of NF-κB subunits, which are critical regulators of pro-inflammatory cytokine gene expression. qkine.com

Upregulation of Anti-Inflammatory Cytokines (e.g., Interleukin-10)

In addition to suppressing pro-inflammatory responses, thymulin has been observed to promote the production or activity of anti-inflammatory mediators, notably Interleukin-10 (IL-10). Upregulation of anti-inflammatory cytokines like IL-10 by thymulin contributes to the restoration of immune balance and the resolution of inflammation.

The effect of thymulin on IL-10 is considered consistent with the amplification of a counter-inflammatory signaling loop. Research in an in vitro model using fetal alveolar type II epithelial cells demonstrated that thymulin could amplify a cytoprotective pathway sensitive to IL-10. Furthermore, studies in animal models have shown that a peptide analogue of thymulin can induce an upregulation of IL-10 in specific brain regions, such as the hippocampus and brainstem, in the context of neuroinflammation. This suggests a role for thymulin in promoting the production of this key immunosuppressive cytokine in certain physiological contexts.

The modulation of both pro-inflammatory and anti-inflammatory cytokines highlights thymulin's complex role in regulating the immune response and its potential in mitigating excessive inflammation.

Here is a summary of findings on Thymulin's effect on cytokine release in PBMC:

Effect of Thymulin on Cytokine Release by PBMC (Summary of findings from in vitro studies)

| Cytokine | Effect of Thymulin (Healthy Volunteers) | Effect of Thymulin (SLE Patients) | Thymulin Concentration | Reference |

|---|---|---|---|---|

| IL-1α | Significant increase | Significant inhibition | 1 ng/ml (increase in volunteers), all tested doses (inhibition in SLE) | frontiersin.orgunison.mx |

| IL-2 | Not significantly inhibited | Significant inhibition | 1000 ng/ml (inhibition in SLE) | frontiersin.orgunison.mx |

| IL-6 | Significant inhibition | Significant inhibition | All tested doses (inhibition in volunteers), 1000 ng/ml (inhibition in SLE) | frontiersin.orgunison.mx |

| TNF-α | Significant inhibition | Significant inhibition | 1000 ng/ml (inhibition in both groups) | frontiersin.orgunison.mx |

Note: Effects are described as significant based on the reported p-values (<0.01 or <0.05) in the source material. "All tested doses" in the context of frontiersin.orgunison.mx refers to 1, 10, 100, and 1000 ng/ml, although specific significance is highlighted for 1 ng/ml (IL-1α in volunteers) and 1000 ng/ml for others.

Role in Immune Homeostasis and Immunoregulatory Processes

Thymulin is recognized as a crucial factor in maintaining immune homeostasis and participating in complex immunoregulatory processes. As a hormone produced by the thymus, a primary organ for immune cell development, thymulin is integral to the proper functioning of the immune system. nih.govsigmaaldrich.com

Its role in immune homeostasis is multifaceted. Thymulin is essential for the proper development and maturation of T cells, which are central players in cell-mediated immunity and the regulation of immune responses. sigmaaldrich.comnih.gov By influencing T-cell differentiation and function, thymulin helps ensure that the immune system can effectively respond to pathogens while avoiding autoimmunity. sigmaaldrich.com Thymulin is also involved in balancing the ratios of different T-cell subsets, such as T-helper and suppressor cells, which is critical for a well-regulated immune response. nih.gov

The immunomodulatory potential of thymulin is further highlighted by its ability to influence the balance between pro-inflammatory and anti-inflammatory processes. qkine.comsigmaaldrich.comnih.gov As discussed in the previous sections, thymulin's capacity to downregulate pro-inflammatory cytokines and upregulate anti-inflammatory cytokines like IL-10 is a direct mechanism through which it contributes to resolving inflammation and maintaining immune equilibrium. qkine.com This dual action helps prevent chronic inflammation and the development of immune-mediated disorders.

Furthermore, thymulin participates in the intricate communication network between the immune system and the neuroendocrine system. nih.govqkine.comsigmaaldrich.com This interaction is vital for coordinating the body's response to various internal and external stimuli and ensuring a balanced and appropriate immune reaction. sigmaaldrich.com The influence of the neuroendocrine axis on thymulin production and secretion, and conversely, the potential of thymulin to act as a hypophysiotropic peptide, underscore its role in this integrated homeostatic network.

Neuroendocrine Immune System Interplay Mediated by Thymulin

Bidirectional Communication between the Thymus and Central Nervous System

Evidence indicates a bidirectional communication between the thymic epithelium and the central nervous system (CNS) wikipedia.orgkarger.com. The CNS regulates thymic function through innervation and neurotransmitters karger.com. Conversely, thymic peptides, such as thymulin, are found within the CNS and can influence neuroendocrine structures researchgate.netkarger.comnih.gov. Thymulin can be produced by astrocytes and glial cells in the brain of rodents, suggesting a local production within the CNS researchgate.netkarger.com. This presence supports the concept of a retrograde thymic communication towards the CNS karger.com. Studies have shown that brain damage, such as that occurring in experimental autoimmune encephalomyelitis (EAE), can lead to alterations in the thymic-CNS neuroimmune axis, affecting thymic innervation patterns and cellular compartments karger.com.

Neuroprotective and Anti-Inflammatory Effects of Thymulin in the CNS

Thymulin and its analogs have demonstrated neuroprotective and anti-inflammatory effects within the CNS wikipedia.orgscirp.orgresearchgate.netresearchgate.netnih.gov. Research, often using peptide analogs of thymulin (PAT), has shown these effects, particularly in models of inflammation wikipedia.orgscirp.orgresearchgate.net. Intracerebroventricular (ICV) administration of thymulin has been shown to reduce inflammation and hyperalgesia induced by endotoxin (B1171834) injection in the brain researchgate.netresearchgate.netnih.gov. This suggests a potential therapeutic use for thymulin or its analogs in inflammatory conditions affecting the CNS researchgate.net.

Modulation of Inflammatory Signals within the Central Nervous System

Thymulin is capable of modulating proinflammatory mediators and cytokines scirp.orgresearchgate.net. Its anti-inflammatory potential involves downregulating the release of inflammatory mediators like cytokines and chemokines, while also upregulating anti-inflammatory factors such as interleukin (IL)-10 researchgate.net. The mechanisms underlying thymulin's anti-inflammatory effects are being elucidated, and studies suggest they may involve the modulation of intracellular cyclic nucleotides scirp.orgresearchgate.net. Furthermore, thymulin may exert its anti-inflammatory effects by regulating transcription factors such as nuclear factor-kappaB (NF-κB) scirp.orgresearchgate.netresearchgate.netnih.gov. In models of intracerebral inflammation, thymulin treatment reversed inflammatory hyperalgesia and modulated the increased concentration of proinflammatory cytokines researchgate.netnih.gov. Specifically, thymulin has been shown to inhibit the endotoxin-induced nuclear activation of NF-κB in the hippocampus, a transcription factor crucial for the expression of proinflammatory cytokine genes researchgate.netnih.gov. This modulation appears to involve the upregulation of the cytosolic inhibitor IκB-α and the downregulation of its phosphorylation researchgate.netnih.gov.

Specific Target Cells in the Central Nervous System (e.g., Astrocytes)

Astrocytes appear to be target cells for thymulin's neuroprotective and anti-inflammatory effects in the CNS wikipedia.orgresearchgate.net. Thymulin can be produced by astrocytes and glial cells in the brain researchgate.netkarger.com. This local production, coupled with the observation that astrocytes are targeted by thymulin for its anti-inflammatory effects, highlights the crucial role of these glial cells in the neuroimmune actions of thymulin within the CNS wikipedia.orgresearchgate.net.

Interplay with the Hypothalamic-Pituitary-Adrenal Axis

There are bidirectional interactions between the thymic epithelium and the hypothalamic-pituitary-adrenal (HPA) axis wikipedia.orgscirp.orgoup.comcapes.gov.brresearchgate.net. The HPA axis, known for its role in the stress response, involves the hypothalamus, pituitary gland, and adrenal glands youtube.com. Hormones of the pituitary-adrenal axis can influence the secretion of thymulin nih.gov. Conversely, thymulin has been shown to possess hypophysiotropic activity, suggesting it can act on neuroendocrine structures capes.gov.brnih.gov. For example, thymulin has been shown to stimulate the release of corticotropin (B344483) (ACTH) from incubated rat pituitary fragments wikipedia.orgnih.gov. This effect is mediated by intracellular cAMP and cGMP accumulation nih.gov. Studies in rats have suggested that ACTH is a physiological enhancer of thymulin release, and glucocorticoids may potentiate these effects under certain circumstances nih.gov. The HPA axis and the thymus-hypothalamus/pituitary axis represent paradigms of connectivity between the immune and neuroendocrine systems capes.gov.br.

Regulation of Reproductive Endocrine Axes (e.g., Pituitary-Gonadal Axis)

The thymus plays a role in the proper maturation of the hypothalamic-pituitary-gonadal (HPG) axis, particularly during early life ecerm.org. This axis is essential for the proper function and maturation of the reproductive system ecerm.orgnih.govfrontiersin.org. Thymulin has been implicated in the regulation of reproductive endocrine function conicet.gov.aroup.comkarger.compolarispeptides.comnih.gov. Studies have shown that thymulin possesses hypophysiotropic activity and can influence the pituitary-gonadal axis nih.govnih.gov. For instance, thymulin has been shown to stimulate luteinizing hormone (LH) release from perifused rat pituitaries capes.gov.brnih.gov. Injecting thymulin into the medial hypothalamus or the pituitary in prepubertal mice influenced induced ovulation, suggesting actions at both hypothalamic and pituitary levels to regulate gonadotropin release nih.gov. Immunoneutralization of serum thymulin in mice during early life induced morphological changes in adenohypophysal endocrine cell populations and reduced serum levels of gonadotropins conicet.gov.ar. The bidirectional regulation of thymulin in the reproductive-endocrine function of the HPG axis has also been explored in the context of immunization against GnRH, revealing complex interrelations between reproductive hormones and thymulin nih.govresearchgate.net.

Advanced Research Methodologies and Models in Thymulin Studies

In Vitro Experimental Systems for Investigating Thymulin Functions

In vitro studies are fundamental to understanding the direct effects of Thymulin on various cell types and its underlying mechanisms of action. These systems allow for controlled environments to examine cellular responses to Thymulin exposure.

Studies have utilized in vitro models to demonstrate Thymulin's influence on immune cells, such as the modulation of mouse natural killer (NK) cell activity. Short-term incubation of effector cells with Thymulin has shown regulatory effects on splenic NK cell cytotoxicity, with outcomes varying depending on the age and mouse strain. capes.gov.br Thymulin has also been observed to enhance the NK cell activity of thymus and bone marrow cells, which typically exhibit weak NK cytotoxicity. capes.gov.br Depletion experiments in these in vitro settings have suggested a direct action of Thymulin on effector cells, rather than mediation by Thy 1+ cells or macrophages. capes.gov.br

Furthermore, in vitro experiments using cultured thymic epithelial cells (TEC) have shown that Thymulin production and secretion are subject to feedback regulation by the hormone itself. researchgate.net The neuroendocrine axis also modulates Thymulin production in vitro; for instance, growth hormone (GH) and thyroid hormones have been shown to stimulate Thymulin secretion from TEC lines. researchgate.netnih.govnih.gov Pituitary cells in vitro have been used to investigate Thymulin's hypophysiotropic activity, demonstrating its ability to modulate the release of hormones such as luteinizing hormone (LH), follicle-stimulating hormone (FSH), thyroid-stimulating hormone (TSH), prolactin (PRL), and GH. nih.govnih.gov The stimulatory effect of Thymulin on hormone release in rat pituitary cells has been reported to decline with the age of the cell donor, suggesting potential age-related desensitization of the pituitary gland to thymic signals. nih.govkarger.com

In vitro studies have also explored Thymulin's effects on cytokine release from peripheral blood mononuclear cells (PBMCs), comparing responses in healthy individuals and patients with conditions like systemic lupus erythematosus (SLE). karger.com

In Vivo Animal Models in Thymulin Research

In vivo animal models are crucial for investigating the systemic effects of Thymulin, its interactions within complex biological systems, and its physiological role in development and disease.

Animal studies have demonstrated Thymulin's influence on the neuroendocrine system, particularly the pituitary-gonadal axis. Immunoneutralization experiments in normal mice have provided support for Thymulin being a physiological mediator of the perinatal influence of the thymus on neuroendocrine axis maturation. conicet.gov.arresearchgate.net In vivo administration of Thymulin has also shown protective effects in various animal models, such as preventing viral-induced diabetes and myocarditis in mice and protecting against cephaloridine-induced nephrotoxicity in rats. lktlabs.com

Congenitally Athymic Animal Models for Thymulin Deficiency Studies

Congenitally athymic animal models, such as nude mice, are invaluable for studying the consequences of severe Thymulin deficiency due to the absence of a functional thymus. conicet.gov.arsemanticscholar.orgnih.govbenthamscience.comunlp.edu.aroup.comphysiology.orgkarger.com

Congenitally athymic female mice exhibit significantly reduced levels of circulating and pituitary gonadotropins, which are linked to various reproductive derangements, including delayed vaginal opening, reduced fertility, and increased follicular atresia leading to premature ovarian failure. unlp.edu.arnih.govoup.com These abnormalities are similar to those observed after neonatal thymectomy in normal mice. unlp.edu.aroup.com Studies using nude mice have shown that neonatal thymulin gene therapy can restore serum thymulin levels and prevent the reduction in circulating gonadotropins and the ovarian dysgenesis typically seen in these mutants after puberty. unlp.edu.arnih.govoup.comphysiology.orgresearchgate.net Neonatal thymulin gene therapy in nude mice has also been reported to attenuate the delay in vaginal opening. researchgate.net

Congenitally athymic male mice also show reduced basal serum PRL levels and blunted PRL responses to stress compared to their heterozygous counterparts. karger.com Neonatal thymulin gene therapy has been shown to increase serum thymulin and lactotrope cell density, size, and volume density in nude mice of both sexes, preventing the morphological alterations typically observed in the lactotrope population. karger.com

Immunoneutralization Techniques to Study Thymulin's Physiological Role

Immunoneutralization involves administering antibodies against Thymulin to block its activity in vivo, allowing researchers to assess the physiological consequences of Thymulin deficiency in otherwise normal animals. unlp.edu.arresearchgate.netnih.govunlp.edu.arphysiology.orgnih.gov

Studies employing immunoneutralization of serum Thymulin in normal mice from birth have demonstrated significant reductions in serum levels of gonadotropins (LH and FSH), TSH, PRL, and GH. unlp.edu.arresearchgate.net Long-term (33 days) and even short-term (8 days) immunoneutralization of serum Thymulin neonatally in normal mice has resulted in significantly reduced serum gonadotropin levels at puberty and thereafter. unlp.edu.arphysiology.org These findings strongly suggest that Thymulin is a physiological mediator of the perinatal influence of the thymus on neuroendocrine maturation. unlp.edu.arnih.gov Immunoneutralization from birth to puberty in normal mice also induced a decrease in serum PRL levels and significantly reduced lactotrope cell density and volume density in the anterior pituitary. karger.com Furthermore, Thymulin immunoneutralization has induced a significant decrease in body weight gain, serum GH, and somatotrope cell density in mice. nih.gov

Molecular Biology Approaches for Thymulin Investigation

Molecular biology techniques are essential for understanding the gene encoding Thymulin, its regulation, and for developing strategies for gene therapy involving Thymulin or its analogs.

While the complete amino acid sequence of Thymulin has been established, the gene coding for native Thymulin has not yet been cloned, which has historically hindered molecular biology studies. grantome.com However, progress has been made in constructing synthetic genes for Thymulin analogs. conicet.gov.arsemanticscholar.orgnih.govbenthamscience.comunlp.edu.arphysiology.orgresearchgate.netnih.govnih.gov

Synthetic Gene Construction and Expression Systems for Thymulin Analogs

The construction of synthetic DNA sequences encoding biologically active analogs of Thymulin, such as methionine-FTS (metFTS), has been a significant advancement. conicet.gov.arsemanticscholar.orgnih.govbenthamscience.comunlp.edu.arphysiology.orgresearchgate.netnih.govnih.gov These synthetic genes can be cloned into various expression vectors for in vitro and in vivo studies. conicet.gov.arnih.govnih.gov

For instance, a synthetic DNA sequence coding for metFTS optimized for expression in rodent cells has been constructed and cloned into mammalian expression vectors like pcDNA3.1(+) and phMGFP. nih.govnih.gov Transfection of cell lines such as HEK293 and BHK with these vectors has resulted in high levels of biologically active Thymulin analog in the culture supernatants. nih.gov

Regulatable Adenoviral Vector Systems for Controlled Expression

Regulatable adenoviral vector systems have been developed to achieve controlled expression of synthetic Thymulin genes in research settings. conicet.gov.arsemanticscholar.orgnih.govbenthamscience.comunlp.edu.arresearchgate.netnih.gov These systems allow for the manipulation of Thymulin expression levels in vivo.

One such system is a bidirectional regulatable Tet-Off vector system. conicet.gov.arsemanticscholar.orgnih.govbenthamscience.comunlp.edu.arresearchgate.net This system typically involves two adenoviral vectors: one expressing a tetracycline-controlled transactivator protein (tTA) and another containing a bidirectional promoter regulated by tTA, flanked by the synthetic gene for Thymulin (e.g., metFTS) and a reporter gene like green fluorescent protein (GFP). semanticscholar.orgnih.govunlp.edu.arresearchgate.net In the absence of doxycycline (B596269) (DOX), tTA binds to the promoter and activates the expression of both transgenes. semanticscholar.orgnih.govunlp.edu.ar The addition of DOX inhibits tTA binding, thereby turning off transgene expression. semanticscholar.orgnih.govunlp.edu.arresearchgate.net This regulatability allows researchers to turn transgene expression on and off in vivo by adding or removing DOX from drinking water. semanticscholar.orgunlp.edu.ar

These regulatable adenoviral vectors, such as RAd-metFTS, have been used in animal models. A single intramuscular injection of RAd-metFTS in thymectomized mice and rats, which have undetectable serum Thymulin, has been shown to restore serum Thymulin levels for extended periods. nih.gov Neonatal intramuscular injection of RAd-metFTS in newborn nude mice has elicited long-term restoration of serum Thymulin. semanticscholar.orgnih.govunlp.edu.ar The use of these vectors facilitates gene therapy approaches to restore circulating Thymulin levels in thymodeficient animal models. conicet.gov.arsemanticscholar.orgnih.govbenthamscience.comkarger.com

Bioassays and Immunoassays for Thymulin Detection and Quantification

The quantification of thymulin levels in biological samples, such as serum and thymus preparations, relies on various methodologies, primarily bioassays and immunoassays. These methods offer different approaches to measure either the biological activity or the concentration of the peptide.

Bioassays

Early methods for quantifying thymulin primarily utilized bioassays that measured its biological activity. A prominent example is the rosette inhibition assay, developed by Dardenne and Bach. karger.comuap.edu.arkarger.comum.esnih.govunlp.edu.ar This assay is based on thymulin's ability to restore the sensitivity of spleen cells from adult thymectomized mice to the inhibitory effect of azathioprine (B366305) on rosette formation with sheep erythrocytes. karger.comuap.edu.arkarger.comum.esnih.gov The inhibitory activity of a sample is compared to a standard curve generated using synthetic thymulin to determine the concentration of biologically active thymulin, typically expressed in femtograms per milliliter (fg/ml). karger.comuap.edu.ar This bioassay has been considered reliable and strictly thymus-specific. pnas.org

Research findings using the rosette inhibition assay have provided insights into thymulin levels in different populations and conditions. For instance, a study evaluating thymulin titers in patients with β-thalassemia major and healthy controls found significantly lower zinc levels in patients compared to controls. karger.com In a subset of patients with low thymulin titers, the low levels correlated with low zinc levels. karger.com Adding ZnCl₂ to the sera of these patients in vitro increased the levels of active thymulin. karger.com

| Group | Zinc Levels (mean ± SD) | Thymulin Levels Before ZnCl₂ (mean ± SD) | Thymulin Levels After ZnCl₂ (mean ± SD) |

|---|---|---|---|

| Healthy Controls | 112.55 ± 15 | Not specified in this context | Not specified in this context |

| β-Thalassemia Patients | 84.22 ± 13.9 | 2.16 ± 1.3 | 3.08 ± 0.9 |

Note: Thymulin levels before and after ZnCl₂ addition were evaluated in a subset of 12 patients with low thymulin levels. karger.com

Another study utilizing the rosette inhibition assay investigated age-related thymulin levels in a healthy population. nih.gov The study evaluated subjects from birth to advanced age, categorizing children into different age groups. nih.gov

| Age Group (Children) | Mean Age (months) | Mean Thymulin Titre (mean ± s.d.) |

|---|---|---|

| Group I (Newborns) | Not specified | 2.69 ± 1.1 |

| Group II | 3.08 | 3.1 ± 0.3 |

| Group III | 15.9 | 4 ± 0.4 |

| Group IV | 6.8 years | 4.77 ± 0.4 |

Note: Thymulin titres are expressed as log₂ of reciprocal titre. nih.gov

The study observed that mean thymulin titres in children gradually increased with age across these groups. nih.gov

Immunoassays

Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), offer alternative methods for quantifying thymulin based on antibody-antigen interactions. These methods can measure the concentration of the thymulin peptide itself, regardless of its biological activity state (i.e., zinc-bound or zinc-free). nih.gov

Radioimmunoassays (RIAs) for thymulin have been developed to provide quantitative estimation of the peptide. osti.govtandfonline.comnih.gov These assays typically employ antibodies specific for thymulin, synthetic thymulin as a standard, and a radioiodinated thymulin analogue as a tracer. osti.gov Some RIA methods have demonstrated high sensitivity, capable of detecting as little as 0.5 to 1 pg of thymulin in a sample. tandfonline.comnih.gov Research using RIA has shown varying levels of thymulin in different species. For example, one study reported thymulin content in pig serum to be around 22 pg/ml, while in BALB/c mouse serum it was approximately 1.3 pg/ml. tandfonline.comnih.gov Levels in other mouse strains (DBA/2, C57BL/6, and (C57BL/6 x DBA/2)F1) were also reported to be less than 5 pg/ml. tandfonline.comnih.gov

ELISA kits for the quantitative determination of thymulin in serum and thymus preparations are also available for research use. eaglebio.comidkna.comalpco.comwindows.netabbexa.com These enzyme immunoassays are typically based on a competitive principle. eaglebio.comidkna.comwindows.netabbexa.com In a competitive ELISA, thymulin in the sample or standards competes with a labeled thymulin (e.g., biotinylated thymulin) for binding sites on anti-thymulin antibodies coated on a microplate. eaglebio.comidkna.comwindows.netabbexa.com A detection system, often involving a peroxidase-conjugated streptavidin and a chromogenic substrate like tetramethylbenzidine (TMB), is used for quantification. eaglebio.comidkna.comwindows.net The intensity of the signal is inversely proportional to the concentration of thymulin in the sample. abbexa.com Some ELISA kits for human thymulin have a reported test range of 37 pg/ml to 3000 pg/ml and a sensitivity of less than 15 pg/ml. abbexa.com These immunoassays are noted for their specificity, with no significant cross-reactivity observed with analogues or other thymic hormones like thymosin alpha 1 or thymopoietin (B12651440) II. nih.govabbexa.com

Research findings utilizing immunoassays have confirmed observations initially made with bioassays, such as diminished thymulin levels in certain conditions. nih.gov Immunoassays have also been instrumental in exploring the interactions between the immune system and the neuro-endocrine system in relation to thymulin. nih.gov

While bioassays measure the biological activity of thymulin, which is dependent on zinc binding, immunoassays measure the peptide itself. nih.gov This distinction is important when interpreting results, particularly in conditions where zinc levels may be altered.

| Method | Principle | Analyte Measured | Sensitivity (Examples) |

| Bioassay | Biological activity (e.g., rosette inhibition) | Biologically active thymulin | fg/ml |

| Radioimmunoassay (RIA) | Antibody-antigen binding (competitive) | Thymulin peptide | pg/ml (e.g., 0.5-1 pg) tandfonline.comnih.gov |

| ELISA | Antibody-antigen binding (competitive) | Thymulin peptide | pg/ml (e.g., < 15 pg) abbexa.com |

Investigational Studies on Thymulin Analogs and Their Research Significance

Design and Synthesis of Biologically Active Thymulin Analogs

The design and synthesis of biologically active thymulin analogs have been a focus of research to explore their potential therapeutic applications. Eight analogues of thymulin, a thymic nonapeptide, were synthesized using the conventional method in solution to investigate their involvement in several aspects of T-cell differentiation. capes.gov.brnih.gov Modifications were introduced at specific positions within the peptide sequence. Four of the synthesized analogues had modifications at residue 7, where Gly was replaced by Ala, D-Ala, D-Leu, or Sar. capes.gov.brnih.gov Two other analogues were modified at residue 8, with D-Ser or Thr substituting Ser. capes.gov.brnih.gov Additionally, in some analogues, the Gly6-Gly7 sequence was replaced by either a single glycyl residue or a triglycyl sequence. capes.gov.brnih.gov

The biological activity of these synthesized analogues was assessed using the rosette assay. capes.gov.brnih.gov Five of the eight analogues demonstrated prolonged activity in vivo compared to native thymulin. capes.gov.brnih.gov Furthermore, all the synthesized analogues were found to inhibit the binding of tritiated thymulin to thymulin receptors on three human lymphoblastoid T-cell lines (HSB2, 1301, and CEM) with a similar order of magnitude as non-labelled thymulin. capes.gov.br

Here is a summary of the modifications made in some synthesized thymulin analogs:

| Analog Modification | Residue Position | Original Amino Acid | Substituted Amino Acid(s) |

| Modification at residue 7 | 7 | Gly | Ala, D-Ala, D-Leu, Sar |

| Modification at residue 8 | 8 | Ser | D-Ser, Thr |

| Replacement of Gly6-Gly7 | 6-7 | Gly-Gly | Gly or Gly-Gly-Gly |

Research on Peptide Analogs of Thymulin (PAT)

Research has also focused on specific peptide analogs of thymulin, referred to as PAT. A peptide analogue of thymulin (PAT) has been synthesized and investigated for its biological effects. sciepub.com Studies have indicated that PAT possesses anti-inflammatory effects. sciepub.com Specifically, research has shown that PAT can reduce the nuclear translocation of NF-κB subunits. sciepub.com This effect is mediated through the downregulation of the phosphorylation of IκB-α. sciepub.com Electrophoretic Mobility Shift Assay (EMSA) revealed that PAT dose-dependently inhibited NF-κB/DNA activation. sciepub.com These findings suggest that the anti-inflammatory action of thymulin/PAT is dependent on NF-κB and involves the regulation of nuclear translocation and subcellular activation of various NF-κB subunits. sciepub.com

Furthermore, a peptide analog of thymulin (PAT) has been reported to exhibit analgesic effects, particularly neuroprotective anti-inflammatory effects within the central nervous system (CNS). wikipedia.org Astrocytes appear to be a target for thymulin in mediating this effect. wikipedia.org Peptide analogues of thymulin (TAP) that are inactive concerning the immune system but possess analgesic activity have been explored for their potential use in the manufacturing of anti-pain medicines. google.com These peptides were described in earlier patents related to the treatment of auto-immune diseases, stimulation of T cells, and prevention of graft rejection, where their immune-related properties were shown to be zinc-dependent. google.com

Studies Utilizing Methionine-Thymulin (MetFTS) Analogs

Studies have utilized a biologically active analog of thymulin known as methionine-FTS (metFTS). A synthetic DNA sequence encoding metFTS was constructed and cloned into adenovectors for gene therapy research. conicet.gov.arbenthamscience.comnih.govnih.goveurekaselect.comum.es The design of the DNA sequence for metFTS was optimized for expression in rat systems by selecting codons frequently used by rat cells. nih.govnih.gov This synthetic gene for metFTS was inserted into a shuttle plasmid and cotransfected with a genomic plasmid into HEK293 cells to generate a recombinant adenoviral vector, RAd-FTS. um.esum.es

Intramuscular injection of RAd-metFTS in thymectomized rats and mice, which have undetectable serum thymulin levels, resulted in supraphysiological circulating levels of biologically active thymulin that remained elevated for extended periods. conicet.gov.ar

Research using RAd-metFTS has explored the potential of gene therapy for thymulin deficiency. Experimental induction of thymulin deficiency in normal mice was shown to mimic alterations in serum gonadotropins observed in neonatally thymectomized and nude mice. nih.gov Neonatal thymulin gene therapy (NTGT) in nude mice using RAd-metFTS successfully prevented the reduction in circulating gonadotropin levels that typically occurs in these mice after puberty. um.esnih.govnih.gov NTGT in athymic nude mice restored serum thymulin levels. um.esnih.gov Histometrical analysis in these studies revealed that the treatment prevented the reduction in gonadotrope cell density and volume density in athymic mice. um.es NTGT in nude female mice also prevented deficits in serum LH and FSH and the reduction in brain GnRH neurons and pituitary gonadotropic cells. nih.gov These findings suggest a relevant physiological role for thymulin in the thymus-pituitary-gonadal axis. nih.gov

Studies have also indicated anti-inflammatory activity of the metFTS vector in the brain, suggesting a potential neuroprotective role in the central nervous system. conicet.gov.arnih.gov

Future Directions and Emerging Research Avenues for Serum Thymic Factor

Elucidating Complex Molecular Mechanisms Underlying Thymulin's Diverse Actions

Future research is critically focused on unraveling the complete molecular pathways through which serum thymic factor, or thymulin, exerts its wide-ranging effects. The biological activity of this nonapeptide is fundamentally dependent on its binding to the metal ion zinc, forming an active metallopeptide. nih.govnih.govresearchgate.netresearchgate.net This zinc-thymulin complex is essential for inducing T-cell differentiation and modulating immune responses. nih.govresearchgate.netresearchgate.net While it is known that thymulin binds to specific high-affinity receptors on target cells, a primary avenue of investigation is the complete characterization of these receptors and their downstream signaling cascades. nih.gov

Evidence suggests that upon receptor binding, thymulin's action is mediated by intracellular second messengers, with studies pointing to the involvement of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govwikipedia.orgkhanacademy.org The activation of these pathways ultimately influences gene expression within the target cell, leading to observed physiological effects. oathpeptides.com A significant area of emerging research is the intricate crosstalk between the immune system and the neuroendocrine system, mediated by thymulin. researchgate.net The peptide has been shown to act as a hypophysiotropic agent, influencing the release of pituitary hormones such as adrenocorticotropic hormone (ACTH). nih.govresearchgate.net Fully mapping these neuroendocrine signaling pathways is a key objective to understand its systemic regulatory role. researchgate.netnih.gov Furthermore, thymulin modulates the production of various cytokines, and elucidating the specific transcription factors and signaling networks involved in this regulation is an active area of study. researchgate.netresearchgate.net

Table 1: Key Molecular Interactions and Mechanisms of Thymulin

| Component | Role in Thymulin's Action |

|---|---|

| Zinc Ion | Binds to the peptide in an equimolecular ratio, conferring biological activity. nih.govnih.gov |

| Cell-Surface Receptors | Specific high-affinity binding sites that initiate the intracellular signal. nih.gov |

| Second Messengers (e.g., cGMP) | Intracellular molecules that relay the signal from the receptor to downstream targets. nih.govbmglabtech.com |

| Signaling Cascades | A series of protein activations that amplify and transmit the signal within the cell. sinobiological.com |

| Cytokine Networks | Thymulin modulates the expression and release of cytokines, influencing immune cell communication. researchgate.net |

| Neuroendocrine Axis | Interacts with the pituitary gland and other endocrine organs, affecting hormone release. nih.govresearchgate.netnih.gov |

Advanced Methodologies for Investigating Thymulin's Pleiotropic Effects in Systemic Regulation

Investigating the pleiotropic—or multi-faceted—effects of thymulin requires the application of sophisticated, high-throughput methodologies to capture its influence across the immune, nervous, and endocrine systems. researchgate.net A significant advancement lies in the use of "omics" technologies, such as transcriptomics and proteomics, which allow for a global, unbiased analysis of the changes in gene and protein expression in response to thymulin. nih.gov These approaches can reveal novel target genes, proteins, and entire biological pathways regulated by the peptide, providing a comprehensive map of its cellular impact. researchgate.net

For instance, transcriptomic analysis of thymic epithelial cells (TECs), the source of thymulin, is already providing deep insights into the molecular changes that occur during aging and disease, processes where thymulin levels are known to be altered. nih.govfrontiersin.org Applying these techniques to various cell types treated with thymulin could identify the molecular basis for its diverse effects, from T-cell maturation to its anti-inflammatory actions. nih.govresearchgate.net

In addition to omics, advanced in vitro models are becoming essential. The development of artificial thymic organoids (ATOs), for example, provides a reliable three-dimensional system to study T-cell differentiation under controlled conditions. nih.gov These models can be used to precisely dissect the role of thymulin in human thymopoiesis and to study developmental blocks in immune-deficient states. nih.gov Furthermore, advanced flow cytometry techniques using novel combinations of surface markers are enabling more precise identification and isolation of specific thymic cell subpopulations for detailed study. researchgate.netfrontiersin.org

Table 2: Methodologies for Studying Thymulin's Systemic Effects

| Methodology | Application in Thymulin Research |

|---|---|

| Transcriptomics (e.g., RNA-Seq) | Identifies and quantifies all RNA transcripts in a cell to see how thymulin changes gene expression. nih.gov |

| Proteomics (e.g., Mass Spectrometry) | Identifies and quantifies the entire set of proteins to understand the functional output of gene expression changes. nih.gov |

| Artificial Thymic Organoids (ATOs) | An in vitro 3D culture system to model T-cell development and assess the specific impact of thymulin. nih.gov |

| Advanced Flow Cytometry | Uses multiple surface markers to identify, quantify, and sort rare cell populations that respond to thymulin. researchgate.netfrontiersin.org |

| Genetically Modified Animal Models | Mice with targeted gene deletions or insertions (knockout/transgenic) to study the systemic effects of thymulin absence or overexpression. nih.govresearchgate.net |

Q & A

Q. What is the molecular structure of Serum Thymic Factor (FTS), and how does it influence its biological activity?

FTS is a nonapeptide (pGlu-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn) with a zinc-binding site critical for its immunoregulatory function. Structural studies using nuclear magnetic resonance (NMR) and X-ray crystallography reveal that zinc stabilizes the peptide’s conformation, enabling interaction with high-affinity receptors on T-cell precursors . Researchers should employ techniques like circular dichroism or mass spectrometry to validate structural integrity in synthetic analogs, especially when studying metal ion dependencies .

Q. How does FTS mediate T-cell maturation in the thymus?

FTS binds to specific receptors on immature thymocytes, inducing differentiation markers like CD4+/CD8+ and enhancing functional responses such as interleukin-2 production. Early studies used thymocyte proliferation assays and immunofluorescence to localize FTS production to thymic epithelial cells . For replication, combine flow cytometry (to track surface markers) with functional assays like mitogen-induced lymphoproliferation .

Q. What experimental models are suitable for studying FTS deficiency?

Athymic (nude) mice and zinc-deficient animal models are common. Zinc deficiency disrupts FTS activity, mimicking thymic atrophy observed in aging or malnutrition. Use ELISA or radioimmunoassays to correlate serum FTS levels with thymic output (e.g., T-cell receptor excision circles, TRECs) .

Advanced Research Questions

Q. How can conflicting data on FTS receptor binding be resolved?

Discrepancies in receptor affinity studies may arise from variations in peptide synthesis (e.g., zinc chelation) or assay conditions (e.g., pH, carrier proteins). To address this:

Q. What methodologies are optimal for quantifying FTS in serum, and how do technical variations impact results?

FTS circulates bound to carrier proteins, complicating detection. Recommended approaches:

- Immunoaffinity purification : Pre-treat serum with anti-FTS antibodies to isolate the peptide before LC-MS/MS analysis .

- Zinc supplementation : Ensure samples are zinc-replete during processing to prevent false negatives .

- Cross-validation : Pair ELISA with functional assays (e.g., rosette inhibition tests) to confirm bioactive FTS levels .

Q. How do in vitro findings on FTS-mediated immunosuppression translate to in vivo models of neurological injury?

Recent studies show CNS insults (e.g., glioblastoma) induce thymic involution via circulating factors, potentially involving FTS dysregulation. To investigate:

Q. What statistical frameworks are appropriate for analyzing FTS activity in heterogeneous cohorts (e.g., aging populations)?

Address variability with:

- Mixed-effects models : Account for individual differences in zinc metabolism or comorbidities.

- PCA/Random Forest : Identify biomarkers (e.g., S100A12, IL-6) that co-vary with FTS levels in longitudinal studies .

Data Contradiction & Validation

Q. Why do some studies report negligible FTS activity in autoimmune disease models despite theoretical expectations?

Potential confounders include: